1-(4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}phenyl)ethanone
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Overview
Description
1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of 1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation reaction between 1H-pyrrole-2-carbaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions . The reaction can be represented as follows:
1H-pyrrole-2-carbaldehyde+4-aminoacetophenoneglacial acetic acid1-4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYLETHAN-1-ONE
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: The compound is used in the development of photosensitive materials and as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with biological targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can be compared with other Schiff bases and heterocyclic compounds, such as:
2-Chloroquinoline-3-carbaldehyde derivatives: These compounds also exhibit antimicrobial activity and are used in medicinal chemistry.
Imidazole-containing compounds: Known for their therapeutic potential, especially in antimicrobial and antifungal applications.
The uniqueness of 1-{4-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE lies in its specific structure, which allows for diverse chemical reactivity and a broad range of applications in various scientific fields .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-[4-(1H-pyrrol-2-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C13H12N2O/c1-10(16)11-4-6-12(7-5-11)15-9-13-3-2-8-14-13/h2-9,14H,1H3 |
InChI Key |
IUXOMBYJAWDHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=CN2 |
Origin of Product |
United States |
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